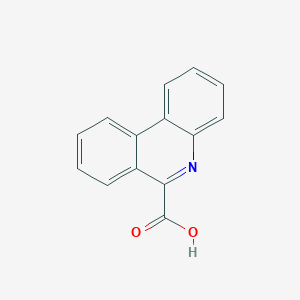

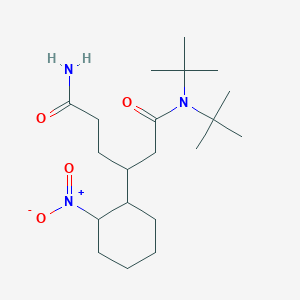

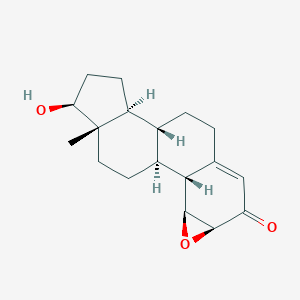

1-Acetyl-1,2,3,3a,8,8a-hexahydro-8a-hydroxy-5-methoxypyrrolo(2,3-b)indole

Description

Synthesis Analysis

The synthesis of structurally related compounds involves multiple steps, including reactions under specific conditions to achieve the desired configuration and substituents on the indole core. For instance, the synthesis of stereoisomeric 3-acetoxy-5-methoxy-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles differing by the configuration of the C3 atom has been achieved through reactions involving hydrogen peroxide, Na2WO4-H3PO4 in AcOH, and subsequent acetylation processes (Likhacheva, Korlyukov, & Gataullin, 2009). These methods highlight the complexity and precision required in the synthesis of such intricate molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques, including X-ray crystallography. For example, the structure of a compound with a similar framework was confirmed by X-ray analysis, demonstrating the detailed arrangement of atoms within the molecule and their stereochemical relationships (Likhacheva, Korlyukov, & Gataullin, 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds within this family are influenced by their functional groups and molecular structure. Studies have shown various reactions, including acetylation and the influence of different substituents on the indole core, which affect the overall reactivity and properties of the molecule. For example, the conversion of hydroxy to acetoxy derivatives and the impact of iodine in specific reaction conditions have been documented (Likhacheva, Korlyukov, & Gataullin, 2009).

Propriétés

IUPAC Name |

1-(3a-hydroxy-7-methoxy-1,2,4,8b-tetrahydropyrrolo[2,3-b]indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-8(16)15-6-5-11-10-7-9(18-2)3-4-12(10)14-13(11,15)17/h3-4,7,11,14,17H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOSPGCCTHGZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2C1(NC3=C2C=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90911030 | |

| Record name | 1-(8a-Hydroxy-5-methoxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indol-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-1,2,3,3a,8,8a-hexahydro-8a-hydroxy-5-methoxypyrrolo(2,3-b)indole | |

CAS RN |

109210-52-8 | |

| Record name | 1-Acetyl-1,2,3,3a,8,8a-hexahydro-8a-hydroxy-5-methoxypyrrolo(2,3-b)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109210528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(8a-Hydroxy-5-methoxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indol-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

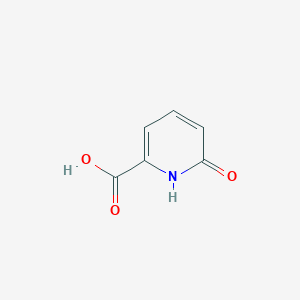

Q1: How was this novel melatonin metabolite discovered, and what is its significance?

A: Researchers identified this previously unknown metabolite during their investigations into melatonin metabolism. They utilized chloroform extraction and reverse-phase HPLC to isolate the compound from the urine of humans and rats following the administration of synthetic melatonin []. The significance of this discovery lies in its potential to enhance our understanding of melatonin metabolism in mammals. Further research is necessary to determine if this metabolite possesses any unique biological activities distinct from melatonin and its other known metabolites.

Q2: What analytical techniques were crucial in characterizing this cyclic isomer of 2-hydroxymelatonin?

A: The researchers employed a combination of powerful analytical techniques to characterize this novel compound. Mass spectroscopy and proton magnetic resonance spectroscopy were instrumental in elucidating its structure and confirming its identity as 1-acetyl-1,2,3,3a,8,8a-hexahydro-8a-hydroxy-5-methoxypyrrolo(2,3-b)indole []. Additionally, high-performance liquid chromatography (HPLC) played a key role in separating this metabolite from other compounds in urine samples and quantifying its presence.

Q3: What is the metabolic fate of this cyclic 2-hydroxymelatonin isomer in rats?

A: Studies using radiolabeled melatonin ([3H] melatonin) in rats revealed that this cyclic isomer constitutes approximately 5% of the total urinary metabolites of melatonin []. Interestingly, the study found no evidence of this compound being conjugated to glucuronide or sulfate groups before excretion, suggesting it is primarily excreted in its free form. This finding highlights a distinct metabolic pathway for this novel metabolite compared to other melatonin metabolites.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)

![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)